molecular formula C18H39N2O9P B1140692 myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt CAS No. 103529-92-6

myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt

Cat. No.: B1140692
CAS No.: 103529-92-6
M. Wt: 458.48
InChI Key:
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Description

myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt: is a chemical compound with the empirical formula C6H13O9P · 2C6H13N and a molecular weight of 458.48. It is a white powder that is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt typically involves the phosphorylation of myo-Inositol followed by the addition of cyclohexylamine. The reaction conditions often include the use of a phosphorylating agent such as phosphorus oxychloride or phosphorus pentachloride in an anhydrous solvent like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the monophosphate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form inositol phosphates with higher oxidation states.

    Reduction: It can be reduced to form lower oxidation state inositol derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Higher oxidation state inositol phosphates.

    Reduction: Lower oxidation state inositol derivatives.

    Substitution: Inositol derivatives with substituted functional groups.

Scientific Research Applications

myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various inositol phosphates and derivatives.

    Biology: The compound is used in studies related to cell signaling and phosphoinositide metabolism.

    Industry: The compound is used in the production of specialized chemicals and as a research tool in various industrial applications.

Mechanism of Action

The mechanism of action of myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt involves its interaction with specific molecular targets and pathways. The compound acts as a precursor to various inositol phosphates, which play crucial roles in cell signaling and regulation. It can modulate the activity of enzymes involved in phosphoinositide metabolism, thereby influencing cellular processes such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

  • D-myo-Inositol 1-monophosphate dipotassium salt
  • D-myo-Inositol 1,4,5-tris-phosphate trisodium salt
  • L-α-Phosphatidyl-D-myo-inositol 3-monophosphate, dipalmitoyl

Comparison: myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt is unique due to its specific structure and the presence of cyclohexylammonium groups. This gives it distinct properties compared to other inositol phosphates, such as enhanced solubility and stability. Additionally, its ability to act as a precursor to various inositol phosphates makes it a valuable tool in research and industrial applications.

Properties

IUPAC Name

cyclohexylazanium;[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3+,4+,5-,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIHZMWNWGIJKQ-KDIRXZECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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